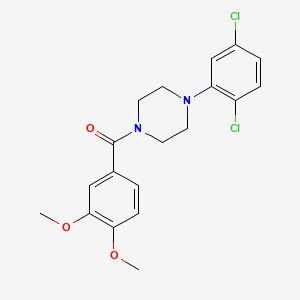![molecular formula C17H17Cl2FN2O2S B3611248 1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3611248.png)
1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MPPO is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. This compound has been found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in cells. It has also been found to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. This compound has also been found to reduce the levels of lipid peroxidation products, indicating its potential as an antioxidant agent. In addition, this compound has been found to reduce the levels of DNA damage and increase the activity of DNA repair enzymes, indicating its potential as a radioprotective and genoprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is readily available and can be synthesized in high purity with a good yield. This compound is also stable and can be stored for extended periods without degradation. However, there are also some limitations to using this compound in lab experiments. It has been found to exhibit some toxicity at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine. One area of research could focus on understanding the mechanism of action of this compound, particularly its ability to scavenge free radicals and reduce oxidative stress. Another area of research could focus on the potential applications of this compound in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, further studies could be conducted to investigate the safety and toxicity of this compound at different concentrations and in different cell types.
Aplicaciones Científicas De Investigación
1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine has been found to have potential applications in various fields of scientific research. It has been studied for its ability to act as a radioprotective agent, protecting cells from the damaging effects of ionizing radiation. This compound has also been investigated for its neuroprotective properties, as it has been found to reduce the neurotoxicity caused by various agents. In addition, this compound has been studied for its antioxidant properties, as it has been found to scavenge free radicals and prevent oxidative damage to cells.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2O2S/c1-12-10-14(3-5-16(12)20)25(23,24)22-8-6-21(7-9-22)17-11-13(18)2-4-15(17)19/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNJGGVJTZKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3611171.png)
![ethyl 2-(2-furyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3611177.png)
![3-amino-N-(4-chlorobenzyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611183.png)
![4-(1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzonitrile](/img/structure/B3611188.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3611195.png)
![2-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3611202.png)
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B3611209.png)
![4-chloro-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3611210.png)
![1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3611230.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3611233.png)
![1-(2,5-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3611244.png)
![methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B3611249.png)

